molecular formula C11H13F3N4O2 B13330933 N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide

N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide

Cat. No.: B13330933
M. Wt: 290.24 g/mol
InChI Key: KXGGHKHJZXQGCG-UHFFFAOYSA-N
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Description

N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide is a heterocyclic compound with the molecular formula C₇H₆F₃N₃O and a molecular weight of 205.14 g/mol . It features a picolinimidamide backbone substituted with a trifluoromethyl group at position 5, a morpholino ring at position 3, and a hydroxylamine (-NHOH) functional group. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the morpholino moiety improves aqueous solubility due to its polar, saturated heterocyclic structure .

Properties

Molecular Formula

C11H13F3N4O2

Molecular Weight

290.24 g/mol

IUPAC Name

N'-hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C11H13F3N4O2/c12-11(13,14)7-5-8(18-1-3-20-4-2-18)9(16-6-7)10(15)17-19/h5-6,19H,1-4H2,(H2,15,17)

InChI Key

KXGGHKHJZXQGCG-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)/C(=N/O)/N

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-morpholino-5-(trifluoromethyl)picolinonitrile with hydroxylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring and picolinimidamide moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several picolinimidamide derivatives and halogenated heterocycles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide C₇H₆F₃N₃O 3-morpholino, 5-CF₃, N-hydroxy 205.14 Enhanced solubility (morpholino), metabolic stability (CF₃), acidity (N-OH)
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride C₇H₆Cl₂F₃N₃ 3-Cl, 5-CF₃ 274.05 Higher reactivity (Cl substituent), hydrochloride salt improves solubility
(Z)-5-Bromo-N′-((3-(2,6-dibromophenyl)-5-methylisoxazole-4-carbonyl)oxy)picolinimidamide C₁₇H₁₁Br₃N₄O₃ 5-Br, isoxazole, dibromophenyl 614.91 High molecular weight, bromine enhances lipophilicity, isoxazole for rigidity
5-Cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide C₁₆H₁₈N₄O₂S 5-cyclopropoxy, thiourea linkage 330.40 Cyclopropoxy increases steric bulk, thiourea may enhance hydrogen bonding
Pyridalyl C₁₉H₁₃Cl₄F₃NO₃ 2,6-dichloro, 3,3-dichloroallyloxy 491.12 Persistent organic pollutant, trifluoromethyl-pyridyl ether backbone

Key Findings from Comparative Analysis

Trifluoromethyl Group Effects The -CF₃ group in this compound contributes to metabolic stability and electron-withdrawing properties, reducing basicity of adjacent amines and enhancing bioavailability . This aligns with trends in fluorinated pharmaceuticals.

Morpholino vs. Halogen Substituents The morpholino group (in the main compound) offers superior aqueous solubility compared to halogenated analogs like 3-chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. The latter’s chlorine substituent may increase electrophilicity but reduces solubility unless salt forms (e.g., HCl) are used .

In contrast, the thiourea linkage in 5-cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide enhances hydrogen-bonding capacity but may reduce metabolic stability .

Environmental and Safety Profiles Unlike Pyridalyl (a persistent organic pollutant with environmental toxicity ), this compound lacks evidence of bioaccumulation, though its environmental impact remains unstudied.

Table 2: Pharmacokinetic and Functional Comparisons

Property This compound 3-Chloro-5-(trifluoromethyl)picolinimidamide 5-Cyclopropoxy Analog
Solubility Moderate (polar morpholino) Low (improved as HCl salt) Low (steric bulk)
Metabolic Stability High (CF₃ group) Moderate (Cl may undergo hydrolysis) Low (thiourea linkage)
Hydrogen Bonding Moderate (N-OH, morpholino) Low High (thiourea)
Lipophilicity (LogP) ~1.5–2.0 (estimated) ~2.5–3.0 ~3.0–3.5

Biological Activity

N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide (NHMTFPI) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NHMTFPI is characterized by the presence of a trifluoromethyl group, a morpholino moiety, and a hydroxylamine functional group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, potentially increasing the compound's efficacy as a drug candidate.

The biological activity of NHMTFPI is primarily linked to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Key mechanisms include:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K) Pathway : NHMTFPI has been shown to inhibit the PI3K pathway, which is crucial in cell growth and survival. This inhibition may lead to reduced proliferation of cancer cells and modulation of immune responses in inflammatory diseases .
  • Targeting VAV1 Protein : Recent studies indicate that compounds similar to NHMTFPI can promote the degradation of VAV1, a protein involved in T-cell receptor signaling. By reducing VAV1 levels, NHMTFPI may decrease immune cell activation and proliferation, providing therapeutic benefits in autoimmune conditions .

Anti-inflammatory Effects

NHMTFPI demonstrates significant anti-inflammatory properties. It has been evaluated in various models for its ability to reduce inflammation associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's action appears to involve:

  • Reduction of Pro-inflammatory Cytokines : Studies have reported that NHMTFPI can lower levels of cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses .

Anticancer Properties

The anticancer potential of NHMTFPI is supported by evidence from preclinical studies:

  • Inhibition of Tumor Growth : In vitro studies have shown that NHMTFPI can inhibit the growth of several cancer cell lines, including those derived from leukemia and solid tumors. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
  • Synergistic Effects with Other Therapies : NHMTFPI has been evaluated in combination with other chemotherapeutic agents, showing enhanced cytotoxic effects against resistant cancer cell lines .

Case Studies

  • Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of NHMTFPI resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. This study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions .
  • Leukemia Treatment : A study involving human leukemia cell lines demonstrated that treatment with NHMTFPI led to a dose-dependent decrease in cell viability, with accompanying increases in markers of apoptosis. This suggests its utility as an adjunctive treatment in hematological malignancies .

Data Summary

Biological ActivityMechanismModelOutcome
Anti-inflammatoryPI3K inhibitionMurine RA modelReduced joint swelling
AnticancerApoptosis inductionHuman leukemia cellsDecreased viability
Immune modulationVAV1 degradationT-cell activation assaysReduced cytokine production

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